molecular formula C19H21N5O3 B2437703 3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896847-97-5

3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2437703
CAS RN: 896847-97-5
M. Wt: 367.409
InChI Key: DPMPZBKNVQXCKX-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry and Synthesis

The synthesis of Compound 1 involves environmentally friendly methods. Researchers utilize ultrasonic waves to efficiently synthesize it from 4-(2-methoxyethyl)phenol. This green chemistry approach minimizes waste and reduces the environmental impact. Investigating the scalability and optimization of this synthesis process is crucial for sustainable drug production .

Impurity Profiling

Regulatory authorities emphasize impurity profiling in pharmaceuticals for safety and efficacy. Compound 1 is considered an impurity in metoprolol formulations. Researchers quantify it to ensure product stability and patient safety. Developing accurate reference standards for Compound 1 aids in quality control and regulatory compliance .

Genotoxicity Assessment

Understanding the genotoxic potential of Compound 1 is essential. Researchers evaluate its impact on DNA, assessing mutagenicity and potential carcinogenic effects. Genotoxicity studies guide safety assessments and inform regulatory decisions regarding drug approval and usage .

Drug Stability and Shelf Life

Compound 1 can influence metoprolol’s stability and shelf life. Researchers investigate its degradation pathways, kinetics, and impact on drug product quality. Insights into Compound 1’s behavior under various storage conditions help optimize drug formulations and extend shelf life .

Analytical Method Development

Developing robust analytical methods to detect and quantify Compound 1 is crucial. Researchers explore techniques such as mass spectrometry and elemental analysis. These methods ensure accurate impurity quantification during drug development and manufacturing processes .

properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-6-5-7-14(10-12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(26)22(17(15)25)8-9-27-4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMPZBKNVQXCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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